N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
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Overview
Description
Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system .
Molecular Structure Analysis
The benzimidazole pharmacophore resembles naturally occurring purine nucleotides . Compound 27, which contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core, revealed better potency against PARP-1 and PARP-2 .
Chemical Reactions Analysis
The preparation of benzimidazole derivatives often involves reactions with various reagents. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For example, one compound had a melting point of 130-135 °C .
Scientific Research Applications
Synthesis and Characterization
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide and its derivatives have been synthesized and characterized through various chemical reactions and techniques. For instance, a study by Sethi et al. (2016) focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, including those with bromophenyl groups, through Mannich reaction. The synthesized compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential in medical research applications. The structures of these compounds were elucidated using spectral and analytical techniques, highlighting the importance of thorough characterization in understanding their properties and potential applications (Sethi, Arora, Saini, & Jain, 2016).
Antimicrobial Activity
The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives, including those similar in structure to this compound, has shown promising results. Compounds synthesized by Sethi et al. (2016) demonstrated effective antimicrobial properties against various microbial strains, such as Escherichia coli and Staphylococcus aureus. These findings suggest the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing research in combating microbial resistance (Sethi, Arora, Saini, & Jain, 2016).
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of synthesized benzimidazole derivatives with microbial proteins. Such studies provide insights into the mechanism of action of these compounds at the molecular level, aiding in the design and development of more effective antimicrobial agents. The research by Sethi et al. (2016) included in silico studies to define the interactions of their synthesized compounds with target proteins, contributing to the broader field of drug discovery and development (Sethi, Arora, Saini, & Jain, 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, disrupting protein function, or interfering with cell signaling pathways . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and infection
Result of Action
Benzimidazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.
Safety and Hazards
Future Directions
Benzimidazole derivatives have shown potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . The development of new entities targeting malignant cells is considered a high priority . Future research will likely focus on improving the efficacy and safety of these compounds.
Biochemical Analysis
Biochemical Properties
N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has been found to interact with human glucokinase (GK), an enzyme that plays a crucial role in the regulation of carbohydrate metabolism . The compound acts as an allosteric activator of GK, enhancing its catalytic action . This interaction involves hydrogen bonding with the Arg63 residue of GK .
Cellular Effects
The activation of GK by this compound can have significant effects on cellular processes. By enhancing the activity of GK, this compound can potentially influence cell signaling pathways and gene expression related to carbohydrate metabolism . This could lead to changes in cellular metabolism, particularly in cells that heavily rely on glucose as an energy source.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the allosteric site of GK . The compound binds to this site, leading to conformational changes that enhance the enzyme’s catalytic activity . This interaction is facilitated by hydrogen bonding with the Arg63 residue of GK .
Temporal Effects in Laboratory Settings
The effects of this compound on GK activity have been observed in in vitro studies . Over time, the compound was found to significantly increase the catalytic action of GK
Metabolic Pathways
This compound is involved in the metabolic pathway related to carbohydrate metabolism, specifically through its interaction with GK . GK plays a key role in glycolysis, a metabolic pathway that breaks down glucose to produce energy.
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSOZSRLZPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.